4,5-Dichloro-2-(pyridin-2-yl)quinazoline
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Overview
Description
4,5-Dichloro-2-(pyridin-2-yl)quinazoline is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by the presence of two chlorine atoms at the 4th and 5th positions and a pyridin-2-yl group at the 2nd position of the quinazoline ring. It has a molecular formula of C13H7Cl2N3 and a molecular weight of 276.12 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-2-(pyridin-2-yl)quinazoline typically involves the reaction of 2-aminopyridine with 4,5-dichloroanthranilic acid under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dichloro-2-(pyridin-2-yl)quinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) may be used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms .
Scientific Research Applications
4,5-Dichloro-2-(pyridin-2-yl)quinazoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-2-(pyridin-2-yl)quinazoline involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
- 2-Chloro-4-(pyridin-2-yl)quinazoline
- 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline
- Quinazolinone derivatives
Comparison: 4,5-Dichloro-2-(pyridin-2-yl)quinazoline is unique due to the presence of two chlorine atoms, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and reactivity patterns, making it a valuable compound for specific research applications .
Properties
Molecular Formula |
C13H7Cl2N3 |
---|---|
Molecular Weight |
276.12 g/mol |
IUPAC Name |
4,5-dichloro-2-pyridin-2-ylquinazoline |
InChI |
InChI=1S/C13H7Cl2N3/c14-8-4-3-6-9-11(8)12(15)18-13(17-9)10-5-1-2-7-16-10/h1-7H |
InChI Key |
CMSRUVVEDSXQIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC3=C(C(=CC=C3)Cl)C(=N2)Cl |
Origin of Product |
United States |
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